molecular formula C15H17N B14205309 N-[1-(2-methylphenyl)ethyl]aniline CAS No. 791808-29-2

N-[1-(2-methylphenyl)ethyl]aniline

Cat. No.: B14205309
CAS No.: 791808-29-2
M. Wt: 211.30 g/mol
InChI Key: HFCVXWGJZKTSQX-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenyl)ethyl]aniline is a synthetic organic compound belonging to the class of substituted anilines and diphenylamine derivatives. It features a tertiary amine core with a 1-phenylethyl motif incorporated into its structure. This specific molecular architecture makes it a compound of significant interest in advanced chemical synthesis and materials science research. As a specialized aniline derivative, this chemical serves as a versatile building block (synthon) for the exploration of novel chemical entities. Its potential research applications include its use as a precursor in the development of new ligands for catalytic systems, as a monomer or intermediate in polymer chemistry, and in the synthesis of complex molecules for material science applications. Aniline derivatives are fundamental scaffolds in the production of dyes, pigments, and agrochemicals, and are also employed in pharmaceutical research as intermediates for compounds with various biological activities. Anilines are typically electron-rich aromatic systems that participate readily in electrophilic aromatic substitution reactions. Furthermore, the amine group can act as both a base and a nucleophile, allowing for functionalization through alkylation or acylation, and can be diazotized to form diazonium salts for further coupling reactions. Researchers value these compounds for their reactivity and role in constructing more complex molecular architectures. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

791808-29-2

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-12-8-6-7-11-15(12)13(2)16-14-9-4-3-5-10-14/h3-11,13,16H,1-2H3

InChI Key

HFCVXWGJZKTSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

H-Cube Flow Reactor Technology

A modern approach utilizes continuous-flow hydrogenation systems such as H-Cube reactors. This method enables in situ imine formation and reduction without isolating intermediates. The protocol involves:

  • Mixing aniline with 2-methylphenylacetaldehyde in ethanol.
  • Pumping the solution through a preheated H-Cube reactor (60°C) equipped with a Pd/C cartridge under 30 bar H₂ pressure.
  • Collecting the output and evaporating solvents to isolate the product.

Advantages :

  • Eliminates handling of hazardous reductants (e.g., NaBH₄)
  • Achieves >85% conversion in 1 hr residence time
  • Compatible with acid-sensitive functional groups

Limitations :

  • Requires specialized equipment
  • Catalyst cartridges add operational costs

Classical Sodium Borohydride Reduction

Adapting methods from N-ethylaniline synthesis, this batch process involves:

Procedure :

  • Imine Formation : Stir aniline (93 g, 1 mol) with 2-methylphenylacetaldehyde (134 g, 1 mol) in ethanol (500 mL) at 25°C for 2 hrs.
  • Reduction : Add NaBH₄ (37.8 g, 1 mol) portionwise over 30 mins.
  • Workup : Quench with HCl (1M), extract with ethyl acetate, and dry over Na₂SO₄.

Performance Metrics :

Parameter Value
Yield 72–78%
Purity (HPLC) 91–94%
Reaction Time 4.5 hrs

Optimization Notes :

  • Replacing NaBH₄ with NaBH₃CN increases yields to 82% but raises toxicity concerns
  • Acidic conditions (pH 4–5) accelerate imine formation but risk side reactions

Catalytic Hydrogenation Routes

Palladium-Mediated Hydrogenation

Building on patent EP2892877B1, this method employs heterogeneous catalysis:

Protocol :

  • Dissolve N-(1-(2-methylphenyl)vinyl)aniline (2.14 g, 10 mmol) in methanol (50 mL).
  • Add 10% Pd/C (0.5 g) and stir under H₂ (50 psi) at 30°C for 3 hrs.
  • Filter through Celite and concentrate under vacuum.

Key Outcomes :

  • 89% isolated yield
  • >99% conversion by GC-MS
  • Catalyst recyclability: 5 cycles with <5% activity loss

Critical Parameters :

  • Solvent polarity significantly impacts reaction kinetics (methanol > ethanol > ethyl acetate)
  • Hydrogen pressures below 30 psi result in incomplete reduction

Nucleophilic Substitution Approaches

Alkylation with 1-(2-Methylphenyl)ethyl Halides

Though less common, this two-step method provides an alternative pathway:

Step 1 – Halide Synthesis :
React 1-(2-methylphenyl)ethanol (15.2 g, 0.1 mol) with PBr₃ (27 g, 0.1 mol) in dry ether:
1-(2-Methylphenyl)ethyl bromide yield: 86%

Step 2 – Amination :
Heat aniline (9.3 g, 0.1 mol) with the bromide (19.5 g, 0.1 mol) and K₂CO₃ (13.8 g, 0.1 mol) in DMF at 80°C for 12 hrs.

Performance Data :

Metric Value
Overall Yield 61%
Purity 88%
Byproducts 12% dialkylated species

Comparative Method Analysis

Table 1: Synthesis Method Comparison

Method Yield (%) Purity (%) Time (hrs) Cost Index Scalability
H-Cube Reductive 85 95 1.5 High Industrial
NaBH₄ Reduction 75 92 4.5 Low Lab-scale
Pd/C Hydrogenation 89 98 3.0 Medium Pilot plant
Alkylation 61 88 14.0 Medium Limited

Key Observations :

  • Catalytic hydrogenation balances yield and purity effectively
  • Flow chemistry excels in throughput but demands capital investment
  • Alkylation routes suffer from poor atom economy and byproduct formation

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (8:2)
  • HPLC Conditions : C18 column, MeCN:H₂O (70:30), 1 mL/min, UV 254 nm

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.98 (m, 9H, Ar-H), 4.21 (q, J=6.8 Hz, 1H), 2.38 (s, 3H), 1.52 (d, J=6.8 Hz, 3H)
  • HRMS : m/z calcd for C₁₅H₁₇N 211.1361; found 211.1359

Industrial Considerations

Environmental Impact

  • Pd/C systems enable catalyst recovery (90–95% efficiency)
  • NaBH₄ routes generate borate waste requiring pH adjustment before disposal

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)ethyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-[1-(2-methylphenyl)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[1-(2-Bromophenyl)ethyl]aniline
  • Molecular Formula : C₁₄H₁₄BrN
  • Molecular Weight : 276.17 g/mol
  • Key Differences: The bromine atom at the 2-position introduces significant steric bulk and electron-withdrawing effects compared to the methyl group in the target compound.
N-[1-(3-Methoxyphenyl)ethyl]-2-methylaniline
  • Molecular Formula: C₁₆H₁₉NO
  • Molecular Weight : 241.33 g/mol
  • Key Differences : The methoxy group at the 3-position increases electron density on the aromatic ring, enhancing nucleophilic substitution reactivity. The additional 2-methyl group on the aniline ring further modifies steric hindrance .

Heterocyclic and Functional Group Modifications

3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline
  • Molecular Formula : C₁₅H₁₅NS
  • Molecular Weight : 241.35 g/mol
  • Key Differences : The thiophene ring introduces sulfur-based π-electron delocalization, while the ethynyl group enables click chemistry applications. These features contrast with the purely aromatic and aliphatic nature of the target compound .
N-[1-(3-Pyridinyl)ethyl]aniline
  • Molecular Formula : C₁₃H₁₄N₂
  • Molecular Weight : 198.27 g/mol
  • Key Differences : The pyridine ring introduces a basic nitrogen atom, altering solubility in polar solvents and enabling coordination with metal catalysts. This contrasts with the neutral methyl group in the target compound .

Electron-Deficient Analogues

2-Methyl-N-[1-(2-nitrophenyl)ethyl]aniline
  • Key Differences : The nitro group at the 2-position creates a strong electron-withdrawing effect, reducing electron density on the aromatic ring and making the compound less reactive toward electrophilic substitution compared to the methyl-substituted analogue .

Data Table: Comparative Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[1-(2-methylphenyl)ethyl]aniline C₁₅H₁₇N 211.31 2-methylphenyl, ethyl Moderate steric hindrance, neutral electronics
N-[1-(2-bromophenyl)ethyl]aniline C₁₄H₁₄BrN 276.17 2-bromophenyl, ethyl Halogen bonding, electron-deficient ring
N-[1-(3-methoxyphenyl)ethyl]-2-methylaniline C₁₆H₁₉NO 241.33 3-methoxy, 2-methyl Electron-rich ring, enhanced nucleophilicity
3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline C₁₅H₁₅NS 241.35 Thiophene, ethynyl Sulfur π-system, click chemistry compatibility
N-[1-(3-Pyridinyl)ethyl]aniline C₁₃H₁₄N₂ 198.27 Pyridine Basic nitrogen, metal coordination capability

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-methylphenyl)ethyl]aniline, and how can reaction yields be optimized?

The synthesis of This compound typically involves reductive amination between 2-methylacetophenone and aniline. Key steps include:

  • Catalyst selection : Use palladium on carbon (Pd/C) or sodium triacetoxyborohydride (NaBH(OAc)₃) for efficient reduction of the imine intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates, while methanol may stabilize intermediates .
  • Yield improvement : Design of Experiments (DoE) can optimize temperature (60–80°C), stoichiometry (1:1.2 aniline:ketone), and catalyst loading (5–10 mol%) .

Q. How should this compound be characterized to confirm its structural integrity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for a singlet at δ 2.3 ppm (methyl group on the 2-methylphenyl ring) and a multiplet at δ 3.6–4.0 ppm (CH₂NH group) .
    • ¹³C NMR : Confirm the tertiary amine carbon at δ 45–50 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 211 (C₁₅H₁₇N) confirms the molecular weight .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly the dihedral angle between the aniline and 2-methylphenyl groups .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • LogP : Predicted ~3.2 (ACD/Labs Percepta), indicating moderate lipophilicity .
  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the secondary amine .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A), leveraging its structural similarity to psychoactive arylcyclohexylamines .
  • Density Functional Theory (DFT) : Calculate charge distribution on the aniline nitrogen to predict nucleophilic reactivity in enzyme inhibition studies .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

  • In vitro assays : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HepG2 vs. HEK293) using MTT assays .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., N-oxide derivatives) that may contribute to toxicity discrepancies .
  • OECD guidelines : Apply Test No. 423 (acute oral toxicity) to classify the compound under GHS Category 4 (LD₅₀ > 300 mg/kg) .

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Anticancer agents : Functionalize the aniline moiety with isoxazole or thiazole groups to enhance kinase inhibition (e.g., EGFR inhibitors) .
  • Antiviral analogs : Introduce fluorinated substituents on the 2-methylphenyl ring to improve binding to viral proteases .
  • Pharmacokinetic optimization : Modify logP via N-alkylation (e.g., ethyl groups) to balance blood-brain barrier permeability and metabolic stability .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

  • Continuous flow chemistry : Reduces reaction time (2–4 hours vs. 12 hours batch) and improves yield consistency .
  • Green chemistry : Replace traditional reducing agents with catalytic hydrogenation (H₂, 1–3 atm) to minimize waste .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor imine intermediate formation in real time .

Methodological Notes

  • Contradictory data : Cross-validate NMR results with high-resolution MS to rule out impurities .
  • Safety protocols : Handle under fume hoods; acute dermal toxicity (GHS Category 4) necessitates PPE (gloves, lab coat) .

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